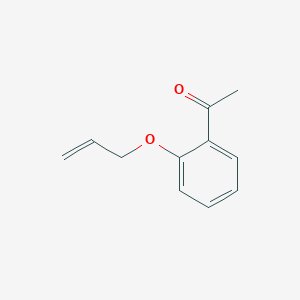

2'-(Allyloxy)acetophenone

Description

2'-(Allyloxy)acetophenone is an acetophenone derivative featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 2' position of the aromatic ring. Acetophenone derivatives are widely studied for their roles in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity and structural diversity . The allyloxy group introduces both ether and alkene functionalities, which may enhance solubility in non-polar solvents and enable further chemical modifications, such as cycloadditions or radical reactions.

Properties

IUPAC Name |

1-(2-prop-2-enoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRGLCZRSCMXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305884 | |

| Record name | 2'-allyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53327-14-3 | |

| Record name | NSC172510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-allyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-(Allyloxy)acetophenone can be synthesized through several methods:

Williamson Ether Synthesis: This method involves the reaction of 2’-hydroxyacetophenone with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Friedel-Crafts Acylation: Another method involves the acylation of allyl phenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Grignard Reaction: The reaction of allyl o-chlorophenyl ether with a Grignard reagent followed by carbonylation can also yield 2’-(Allyloxy)acetophenone.

Industrial Production Methods

Industrial production of 2’-(Allyloxy)acetophenone typically involves large-scale Williamson ether synthesis due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2’-(Allyloxy)acetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

2’-(Allyloxy)acetophenone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Biological Studies: It is employed in studies investigating the biological activities of acetophenone derivatives, including their antioxidant and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2’-(Allyloxy)acetophenone involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in skin-whitening products.

Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2'-(Allyloxy)acetophenone with structurally related acetophenone derivatives, focusing on substituents, physicochemical properties, and applications.

Structural and Molecular Comparisons

Substituent Effects on Properties

- Hydroxy Groups: Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., 2'-hydroxyacetophenone, mp: 4–6°C ).

- Methoxy Groups: Reduce reactivity compared to -OH but improve lipophilicity (e.g., 2'-hydroxy-5'-methoxyacetophenone ).

- Halogenated Groups : -Cl (electron-withdrawing) and -CF₃/-OCF₂H (lipophilic, stable) alter electronic properties and bioactivity .

- Allyloxy Groups : Introduce alkene functionality for polymerization or click chemistry. Expected to lower melting/boiling points compared to hydroxy derivatives due to reduced polarity.

Biological Activity

2'-(Allyloxy)acetophenone, with the molecular formula CHO, is an organic compound that serves as a significant derivative of acetophenone. This compound features an allyloxy group attached to the second carbon of the phenyl ring, which enhances its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Williamson Ether Synthesis : Involves the reaction of 2'-hydroxyacetophenone with allyl chloride in the presence of sodium hydroxide, typically in dimethyl sulfoxide (DMSO) at elevated temperatures.

- Friedel-Crafts Acylation : Acylation of allyl phenyl ether with acetyl chloride using a Lewis acid catalyst like aluminum chloride under anhydrous conditions.

- Grignard Reaction : Involves the reaction of allyl o-chlorophenyl ether with a Grignard reagent followed by carbonylation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties , disrupting microbial cell membranes and leading to cell death. Studies indicate that this compound is effective against various bacterial strains, showcasing potential as a therapeutic agent in treating infections.

Antioxidant Activity

The compound demonstrates significant antioxidant activity , capable of scavenging free radicals and protecting cells from oxidative stress. This property is crucial for developing substances aimed at preventing oxidative damage associated with various diseases, including cancer.

Cytotoxicity and Anticancer Potential

Research has highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of prostate (PC-3) and breast (MDA-MB-231) cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly affecting the S phase .

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 10.22 | Induces apoptosis |

| MDA-MB-231 (Breast) | 8.5 | Cell cycle arrest |

| HEPG-2 (Liver) | 19.80 | Dual targeting via EGFR/PI3K |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in skin-whitening applications.

- Cell Membrane Disruption : Its antimicrobial properties stem from its ability to disrupt microbial membranes.

- Signal Pathway Modulation : The compound affects key signaling pathways such as EGFR/PI3K/Akt/m-TOR, which are critical in cancer cell proliferation and survival .

Case Studies

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cells, suggesting potential as anticancer agents. The results indicated a dual mechanism involving both apoptosis induction and cell cycle arrest in treated cells .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.